2-((2-Chloroethyl)ethylamino)ethanol

Catalog No.
S15970184
CAS No.
4669-20-9
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Chloroethyl)ethylamino)ethanol

CAS Number

4669-20-9

Product Name

2-((2-Chloroethyl)ethylamino)ethanol

IUPAC Name

2-[2-chloroethyl(ethyl)amino]ethanol

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H14ClNO/c1-2-8(4-3-7)5-6-9/h9H,2-6H2,1H3

InChI Key

ODCWAALEHCNIBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CCCl

Description

2-chloro-2'-hydroxytriethylamine is a tertiary amino compound that is ethanolamine in which the two amino hydrogens have been replaced by ethyl and 2-chloroethyl groups. It is a tertiary amino compound, a primary alcohol and an organochlorine compound. It is functionally related to an ethanolamine.

2-((2-Chloroethyl)ethylamino)ethanol is an organic compound characterized by the chemical formula C6_6H14_{14}ClNO. This compound features a chloroethyl group attached to an ethylaminoethanol moiety, making it a member of the amino alcohols class. The presence of chlorine in its structure imparts unique reactivity and potential biological activity. Its systematic name reflects its functional groups, which include an amino group and an alcohol group, contributing to its solubility in water and its ability to participate in various

The chemical behavior of 2-((2-Chloroethyl)ethylamino)ethanol is influenced by the presence of both the chloroethyl and amino alcohol functionalities. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom, leading to the formation of new compounds.
  • Dehydrochlorination: Under certain conditions, the compound can lose hydrochloric acid, forming a double bond and potentially leading to more complex structures.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications including pharmaceuticals.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 2-((2-Chloroethyl)ethylamino)ethanol may exhibit significant biological activity. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: The chloroethyl moiety is often associated with alkylating agents used in chemotherapy.
  • Antimicrobial Agents: Amino alcohols can possess antibacterial properties, making them candidates for developing new antibiotics.
  • Neurotransmitter Modulators: Due to its structural similarity to neurotransmitters, it may influence neural pathways.

Further studies are needed to fully elucidate its pharmacological profile and therapeutic potential.

The synthesis of 2-((2-Chloroethyl)ethylamino)ethanol can be achieved through several methods:

  • Chlorination of Ethylaminoethanol: Ethylaminoethanol is treated with chlorinating agents such as thionyl chloride or hydrogen chloride to introduce the chloroethyl group.
  • Using Ethanolamine as a Precursor: Ethanolamine can react with chloroethylamine under controlled conditions to yield the desired compound.
  • Catalytic Reactions: Employing catalysts can enhance yields and selectivity during synthesis, particularly in disproportionation reactions involving related compounds.

These methods emphasize the importance of selecting appropriate reagents and conditions to optimize yield and purity.

2-((2-Chloroethyl)ethylamino)ethanol finds applications across various fields:

  • Pharmaceuticals: Its potential as an anticancer or antimicrobial agent positions it as a candidate for drug development.
  • Agricultural Chemicals: It may serve as a precursor for herbicides or pesticides due to its biological activity.
  • Chemical Intermediates: The compound can be utilized in synthesizing other chemicals, including surfactants and polymers.

These applications underline its significance in both industrial and research settings.

Interaction studies involving 2-((2-Chloroethyl)ethylamino)ethanol focus on its reactivity with biological molecules:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Tests: Evaluating its effect on specific enzymes could reveal potential therapeutic targets.
  • Cell Line Studies: Investigating its impact on various cell lines helps assess cytotoxicity and efficacy as a therapeutic agent.

Such studies are crucial for determining safety and efficacy profiles in potential applications.

Several compounds share structural similarities with 2-((2-Chloroethyl)ethylamino)ethanol, including:

Compound NameChemical FormulaKey Features
EthylaminoethanolC4_4H11_{11}NOLacks chlorine; primarily used in synthesis.
ChloroethylamineC4_4H10_{10}ClNChlorinated amine; used in pharmaceuticals.
N-Ethyl-N-(2-hydroxyethyl)amineC6_6H15_{15}NOSimilar amino alcohol; used in various applications.

Uniqueness

The presence of both chloro and hydroxy groups in 2-((2-Chloroethyl)ethylamino)ethanol distinguishes it from other compounds. Its dual functionality enables diverse chemical reactivity not found in simpler structures, making it particularly valuable in medicinal chemistry and materials science.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.0763918 g/mol

Monoisotopic Mass

151.0763918 g/mol

Heavy Atom Count

9

Wikipedia

Ethylcholine_mustard

Dates

Modify: 2024-08-15

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